molecular formula C28H36O13 B018609 Acanthoside B CAS No. 7374-79-0

Acanthoside B

Cat. No.: B018609
CAS No.: 7374-79-0
M. Wt: 580.6 g/mol
InChI Key: WEKCEGQSIIQPAQ-IRBNZIFYSA-N
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Biochemical Analysis

Biochemical Properties

Acanthoside B has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It exhibits a dose-dependent nitric oxide inhibitory potential in Lipopolysaccharide (LPS)-stimulated BV-2 microglial cells . This suggests that this compound may interact with enzymes involved in the nitric oxide pathway, potentially influencing inflammatory responses.

Cellular Effects

This compound has been reported to have significant effects on various types of cells and cellular processes . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to attenuate Scopolamine inflicted AD-like amnesic traits by restoring the cholinergic activity, decreasing the endogenous antioxidant status, suppressing neuroinflammation, and activating the TrkB/CREB/BDNF pathway in mice .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit LPS-induced nitric oxide production in RAW 264.7 cells, suggesting that it may bind to and inhibit enzymes involved in nitric oxide production .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been shown to exhibit a dose-dependent repression of the behavioral/cognitive impairment in a scopolamine-induced amnesic mouse model

Metabolic Pathways

This compound is involved in various metabolic pathways . It has been found to interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels

Preparation Methods

Synthetic Routes and Reaction Conditions: Acanthoside B can be synthesized through various chemical reactions involving the coupling of specific phenolic compounds. The synthetic route typically involves the use of protective groups to ensure selective reactions at desired positions on the molecule. The reaction conditions often include the use of solvents like acetonitrile and methanol, and the reactions are carried out under controlled temperatures and pH conditions .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources such as the roots of Eleutherococcus senticosus. The extraction process includes solvent extraction, purification through chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Acanthoside B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

Acanthoside B has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    Syringaresinol: Another lignan with similar antioxidant and anti-inflammatory properties.

    Eleutheroside E1: A compound found in the same plant species with overlapping biological activities.

    Rutin: A flavonoid with comparable antioxidant effects.

Uniqueness: Acanthoside B is unique due to its specific combination of antioxidant, anti-inflammatory, and anti-amnesic effects, making it a valuable compound for research in neuroprotection and cognitive enhancement .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEKCEGQSIIQPAQ-IRBNZIFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10994623
Record name 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7374-79-0
Record name Acanthoside B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7374-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10994623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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